![molecular formula C22H27N3O5S B2491213 3-(azepan-1-ylsulfonyl)-1-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)pyridin-2(1H)-one CAS No. 1251547-80-4](/img/structure/B2491213.png)
3-(azepan-1-ylsulfonyl)-1-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)pyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-(azepan-1-ylsulfonyl)-1-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)pyridin-2(1H)-one" is a synthetic molecule that belongs to a class of heterocyclic compounds. These compounds have attracted significant interest due to their complex molecular structures and potential for diverse chemical reactions and properties.
Synthesis Analysis
The synthesis of related heterocyclic compounds involves multiple steps, including cycloaddition reactions, nucleophilic aromatic substitution processes, and intramolecular ring closures. For instance, the preparation of azolo[3,4-d]pyridazines and benzo[b][1,4]diazepine derivatives from hydrazonoyl halides and hydroximoyl halides through cycloaddition reactions highlights the complexity and versatility of synthesizing such molecules (Abdelhamid, Fahmi, & Baaiu, 2016).
Molecular Structure Analysis
The molecular structure of heterocyclic compounds, including those similar to the target molecule, is characterized using various analytical techniques like NMR, IR spectroscopy, and X-ray crystallography. These analyses reveal intricate molecular frameworks, such as azepine rings adopting boat conformations and the presence of various functional groups that significantly impact their chemical reactivity and interactions (Acosta Quintero et al., 2018).
Chemical Reactions and Properties
Heterocyclic compounds exhibit a wide range of chemical reactions, including cycloaddition, nucleophilic substitution, and ring transformation reactions. These reactions are fundamental for the synthesis of complex molecules with potential biological activities. For example, the intermolecular aza-Wittig reaction followed by cycloaddition and ring-transformation mechanisms has been reported for the synthesis of novel triazine derivatives, demonstrating the compound's versatility and reactivity (Okawa et al., 1997).
Aplicaciones Científicas De Investigación
Antimicrobial and Antioxidant Properties
Research has indicated that certain benzoxazinyl derivatives, including those structurally related to the specified compound, exhibit antimicrobial and antioxidant properties. One study synthesized benzoxazinyl pyrazolone arylidenes demonstrating significant in vitro antimicrobial and antioxidant activities (Sonia, Thachil, Parameswaran, & Kochupappy, 2013).
Biological Activity in Azines
Another study emphasized the importance of azines, including oxazin derivatives, in biological processes. These compounds, like the one , are known to exhibit a range of biological activities, such as antimicrobial, antifungal, antiviral, and antitumor effects (Ovsyannikova, Lalaev, Yakovlev, & Semakova, 2016).
Novel Derivatives and Biological Assays
Research on novel derivatives of benzoxazinone, which includes compounds structurally similar to the one of interest, has shown activity against bacterial strains and yeast in biological assays. This indicates potential applications in antimicrobial therapies (Hachama, Khodja, Moulay, Boutoumi, Hennig, & Sicker, 2013).
Synthesis and Characterization for Antimicrobial Agents
Studies involving the synthesis and characterization of oxazine-bearing pyridine scaffolds, akin to the specified compound, have been explored for potential antimicrobial applications. Such compounds have demonstrated significant activity against various bacterial and fungal strains (Desai, Bhatt, Joshi, & Vaja, 2017).
Propiedades
IUPAC Name |
3-(azepan-1-ylsulfonyl)-1-[2-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5S/c1-17-8-9-19-18(15-17)25(13-14-30-19)21(26)16-23-10-6-7-20(22(23)27)31(28,29)24-11-4-2-3-5-12-24/h6-10,15H,2-5,11-14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMJYCWJPTLYCFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OCCN2C(=O)CN3C=CC=C(C3=O)S(=O)(=O)N4CCCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(azepan-1-ylsulfonyl)-1-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)pyridin-2(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

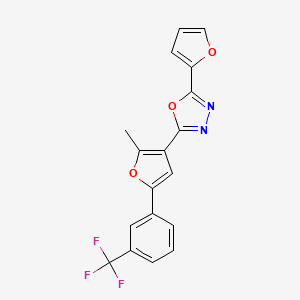
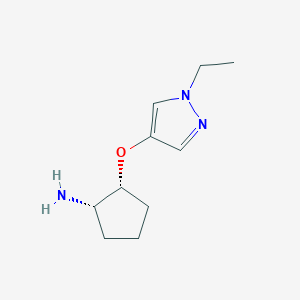
![1-(4-Chlorophenyl)-5-(2-oxo-2-piperidin-1-ylethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2491132.png)
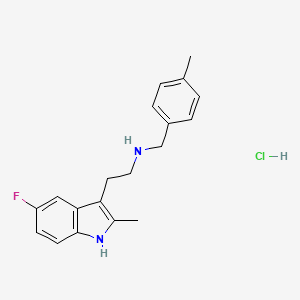
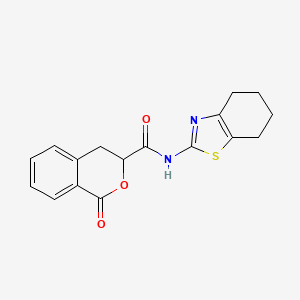

![N-[(3-methoxyphenyl)methyl]-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide](/img/structure/B2491137.png)
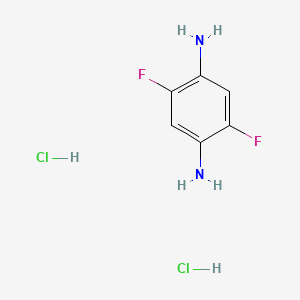
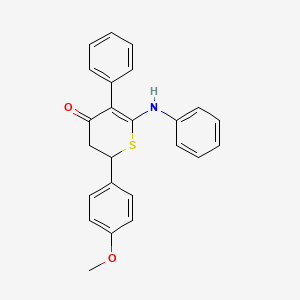
![4-chloro-N-(1-{4-ethyl-5-[(3-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}ethyl)benzenesulfonamide](/img/structure/B2491142.png)
![N-(3-chlorophenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2491143.png)
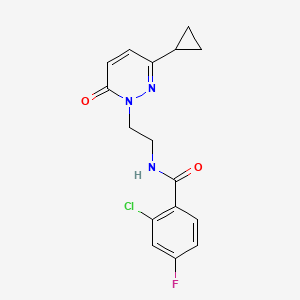
![2-[(4-fluorophenyl)sulfanyl]-N-(2,3,4,5,6-pentafluorophenyl)acetamide](/img/structure/B2491148.png)
![2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2491150.png)